(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

Catalog No.
S2679062
CAS No.
1071814-38-4
M.F
C7H10N2O2
M. Wt
154.169
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

CAS Number

1071814-38-4

Product Name

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)acetic acid

Molecular Formula

C7H10N2O2

Molecular Weight

154.169

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

BOQRPUJVMKCTLT-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1)C)CC(=O)O

Solubility

not available
  • Medicinal Chemistry: Researchers are exploring the potential of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives as drugs. The pyrazole ring structure is present in many bioactive molecules, and modifications can lead to compounds with specific properties. Studies have investigated the potential of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives as anti-inflammatory agents [].

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a five-membered pyrazole ring with two nitrogen atoms and two methyl groups at the 1 and 4 positions. This compound is recognized for its unique structural characteristics, which contribute to its distinctive chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the acetic acid functionality enhances its reactivity, making it suitable for further chemical transformations and biological interactions.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate, resulting in the formation of carboxylic acids. This reaction typically occurs under acidic conditions.
  • Reduction: It can undergo reduction with lithium aluminum hydride to yield alcohol derivatives, showcasing its versatility in synthetic chemistry.
  • Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyrazole structure.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides in the presence of sodium hydroxide.

Research into (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has indicated potential biological activities, particularly its antimicrobial and anti-inflammatory properties. These characteristics make it a candidate for further investigation in drug development, especially as an enzyme inhibitor or therapeutic agent against various diseases. Its unique structure may enhance its interaction with biological targets, contributing to its efficacy .

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Reaction of 1,4-dimethyl-1H-pyrazole with bromoacetic acid: This reaction is conducted in the presence of a base like sodium hydroxide in an aqueous medium.
  • Acidification: Following the reaction, the mixture is acidified to isolate the desired product.

In industrial settings, similar methods are employed but optimized for higher yields and purity through continuous flow reactors and automated systems to ensure consistent production quality.

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and is being explored for drug development.
  • Material Science: The compound is investigated for potential uses in developing specialty chemicals and materials.
  • Agriculture: It may also find applications as an intermediate in the synthesis of agrochemicals .

Studies on (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid have focused on its interactions with biological systems. Its potential as a bioactive molecule suggests that it may interact with specific enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate these interactions fully and understand their implications for drug design and development .

Several compounds share structural similarities with (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid. Notable examples include:

  • (1H-pyrazol-5-yl)acetic acid: Lacks methyl groups at positions 1 and 4; differences in reactivity and biological properties are observed.
    Compound NameStructural FeaturesUnique Characteristics
    (1H-pyrazol-5-yl)acetic acidNo methyl groupsDifferent reactivity profile
    (1,3-dimethyl-1H-pyrazol-5-yl)acetic acidMethyl groups at positions 1 and 3Variations in biological activity
    (1,4-dimethyl-1H-pyrazol-3-yl)acetic acidMethyl groups at positions 1 and 4Distinct reactivity due to different methyl placement

Uniqueness

The uniqueness of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid lies in the specific positioning of its methyl groups. This arrangement influences its stability, reactivity, and interaction with biological targets compared to similar compounds. The structural features enhance its potential applications across medicinal chemistry and materials science .

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0.1

Dates

Modify: 2024-04-14

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